molecular formula C9H9Cl3N2 B1465047 6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride CAS No. 1443423-11-7

6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride

Cat. No. B1465047
CAS RN: 1443423-11-7
M. Wt: 251.5 g/mol
InChI Key: VQBXRLZXORCZNO-UHFFFAOYSA-N
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Description

“6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride” is a complex organic compound. It likely contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This type of compound is significant in natural products and drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, various methods have been reported for the synthesis of related indole derivatives . These include Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .

Scientific Research Applications

Chemistry and Properties of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a wide range of chemical and physical properties due to their diverse substituents. Studies have summarized the preparation procedures, properties, and complex compounds of these derivatives, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This highlights the versatility of benzimidazole derivatives in scientific research, suggesting areas for further investigation including unknown analogues (Boča, Jameson, & Linert, 2011).

Antitumor Activity

Benzimidazole derivatives have shown promise in antitumor activity. The bis(2-chloroethyl)amino derivatives of imidazole, including benzimidazole, have been reviewed for their structures and activity against tumors, indicating their potential in the search for new antitumor drugs and compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Therapeutic Potential

The therapeutic potential of benzimidazole derivatives is vast, with applications in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant therapies. This demonstrates the significance of the benzimidazole core in the development of new therapeutic agents, serving as an active area of research (Babbar, Swikriti, & Arora, 2020).

Mechanism of Action in Fungicides and Biological Impact

Benzimidazole fungicides are noted for their role as specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This mechanism of action underlines the biological impact of benzimidazole derivatives in agriculture and veterinary medicine, and their experimental use in cancer chemotherapy (Davidse, 1986).

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride are dopamine D2, D3, serotonin 5-HT2A, 5-HT2C, 5-HT1A, 5-HT1D, and α1 adrenergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride exhibits strong affinity towards its primary targets. It acts as an antagonist for dopamine D1, D2, serotonin 5-HT2A, 5-HT1D receptors, and as an agonist for the 5-HT1A receptor . Additionally, it inhibits the reuptake of serotonin and norepinephrine from the presynaptic membrane .

Biochemical Pathways

The compound’s action on various receptors leads to a series of biochemical reactions. By blocking the mesolimbic pathway’s dopamine D2 receptors, it alleviates positive symptoms of schizophrenia. By stimulating the prefrontal cortex’s dopamine D1 receptors, it improves negative and cognitive symptoms . The compound’s action on the nigrostriatal pathway’s receptors can partially counteract its blockade of dopamine D2 receptors, thus reducing extrapyramidal side effects . Its action on the hypothalamic-pituitary pathway’s receptors can partially counteract its blockade of dopamine D2 receptors, thus reducing hyperprolactinemia .

Pharmacokinetics

The compound’s solubility in dimethylformamide suggests that it may have good bioavailability.

Result of Action

The compound’s action results in alleviation of both positive (hallucinations, delusions, thought and behavior abnormalities) and negative symptoms (emotional monotony, reduced volitional behavior) of schizophrenia . It is particularly effective in treating negative symptoms .

properties

IUPAC Name

6-chloro-2-(2-chloroethyl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2.ClH/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9;/h1-2,5H,3-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBXRLZXORCZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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